Sodium tetrachloropalladate(II)

描述

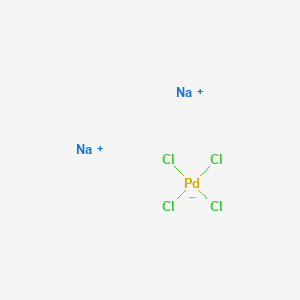

Sodium tetrachloropalladate(II) is an inorganic compound with the chemical formula Na₂PdCl₄. It is a palladium complex that is widely used in various chemical processes and industrial applications. This compound is known for its reddish-brown color and is typically available in its trihydrate form (Na₂PdCl₄·3H₂O) .

作用机制

. . The primary targets of this compound are therefore the reactants in these catalytic processes.

Mode of Action

The compound interacts with its targets by participating in chemical reactions to form palladium catalysts . It can further react with phosphines to give phosphine complexes of palladium . An alternative method of preparing such phosphine complexes involves breaking up the coordination polymer of palladium(II) chloride into reactive, monomeric acetonitrile or benzonitrile complexes, followed by reaction with phosphines .

Biochemical Pathways

The palladium catalysts it helps to form can be involved in various chemical reactions, including those in the pharmaceutical industry and organic synthesis .

Result of Action

The primary result of sodium tetrachloropalladate(II)'s action is the formation of palladium catalysts, which can then participate in various chemical reactions . For example, it has been used to prepare palladium nanospheres, hollow nanospheres, and hollow

AuxPdYAu_xPdYAuxPdY

alloy nanoparticles .Action Environment

The action, efficacy, and stability of sodium tetrachloropalladate(II) can be influenced by various environmental factors. For instance, it is soluble in water, which can affect its reactivity . Additionally, its stability and reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.

生化分析

Biochemical Properties

Sodium tetrachloropalladate(II) may react with phosphines to give phosphine complexes of palladium This suggests that Sodium tetrachloropalladate(II) could potentially interact with enzymes, proteins, and other biomolecules that contain phosphine groups

Cellular Effects

It is known that palladium compounds can cause general and oxidative stress in bacterial cells . This suggests that Sodium tetrachloropalladate(II) could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound can react with phosphines to form phosphine complexes of palladium , which suggests that it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

准备方法

Sodium tetrachloropalladate(II) can be synthesized through a straightforward reaction between palladium(II) chloride (PdCl₂) and an appropriate alkali metal chloride, such as sodium chloride (NaCl), in an aqueous solution. The reaction can be represented as follows :

PdCl2+2NaCl→Na2PdCl4

The compound crystallizes from water as a trihydrate, which is the commercially available form. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .

化学反应分析

Sodium tetrachloropalladate(II) undergoes various chemical reactions, including:

Substitution Reactions: It reacts with phosphines to form phosphine complexes of palladium.

Oxidation and Reduction: It can participate in redox reactions, where palladium can change its oxidation state.

Coordination Reactions: It can form coordination complexes with various ligands, such as acetonitrile or benzonitrile, by breaking up the coordination polymer of palladium(II) chloride.

Common reagents used in these reactions include phosphines, nitriles, and other ligands that can coordinate with palladium. The major products formed depend on the specific ligands and reaction conditions used.

科学研究应用

Sodium tetrachloropalladate(II) has a wide range of applications in scientific research, including:

Nanotechnology: It is employed in the preparation of palladium nanospheres, hollow nanospheres, and hollow gold-palladium alloy nanoparticles.

Electrochemistry: It is used to modify carbon-based electrodes for better sensitivity in electrochemical sensors.

Material Science: It is used in the electroless coating on mild steel to improve corrosion resistance.

相似化合物的比较

Sodium tetrachloropalladate(II) can be compared with other similar compounds, such as:

Potassium Tetrachloropalladate(II) (K₂PdCl₄): Similar in structure and reactivity, but uses potassium instead of sodium.

Ammonium Tetrachloropalladate(II) ((NH₄)₂PdCl₄): Uses ammonium ions instead of sodium, with similar applications.

Sodium Tetrachloroplatinate(II) (Na₂PtCl₄): Similar structure but contains platinum instead of palladium, often used in different catalytic applications.

Sodium tetrachloropalladate(II) is unique due to its specific reactivity and applications in palladium-catalyzed reactions, making it a valuable compound in both research and industrial settings.

属性

IUPAC Name |

disodium;tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Na.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXLZKBNIAXVBE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Na2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13820-53-6 | |

| Record name | Palladate(2-), tetrachloro-, sodium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium tetrachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of sodium tetrachloropalladate(II)?

A1: The molecular formula is Na2[PdCl4], and the molecular weight is 302.29 g/mol [].

Q2: What are the key spectroscopic characteristics of sodium tetrachloropalladate(II)?

A2: Infrared (IR) spectroscopy is commonly used to characterize palladium complexes, including those derived from sodium tetrachloropalladate(II). The Pd-Cl stretching vibrations are typically observed in the region below 400 cm-1 []. 1H, 13C, and 31P NMR spectroscopy are also frequently employed to analyze the structure of palladium complexes synthesized from sodium tetrachloropalladate(II), particularly those involving organic ligands [, , , ].

Q3: How does sodium tetrachloropalladate(II) interact with biomolecules like glucagon fibrils?

A3: Sodium tetrachloropalladate(II) can interact with glucagon fibrils, leading to the formation of palladium nanoparticle chains along the fibrils. The size of the palladium nanoparticles can be controlled by adjusting the concentration of sodium tetrachloropalladate(II), offering a biotemplated fabrication method for nanoparticle ensembles [].

Q4: Can carbon nanospheres be used as a support for palladium nanoparticles derived from sodium tetrachloropalladate(II) in catalytic applications?

A4: Yes, sodium tetrachloropalladate(II) can be used to immobilize palladium nanoparticles on carbon nanospheres. This method avoids the use of excess reducing agents and capping reagents, resulting in clean catalyst surfaces. The size of the palladium nanoparticles can be controlled by the choice of palladium precursor and additives, influencing their catalytic activity for nitroaromatic hydrogenation [].

Q5: What is the role of sodium tetrachloropalladate(II) in the methoxycarbonylation of iodobenzene?

A5: Palladium(II) complexes synthesized from sodium tetrachloropalladate(II) and N-arylalkyl derivatives of iminodiacetic acid act as catalysts in the methoxycarbonylation of iodobenzene, demonstrating their potential in organic synthesis [].

Q6: How does sodium tetrachloropalladate(II) promote the cyclization of 1-arylazonaphthalenes?

A6: Sodium tetrachloropalladate(II), used either stoichiometrically or catalytically, facilitates the cyclization of tetra-alkylated 1-arylazonaphthalenes to the corresponding 2-arylbenzo[g]indazoles, highlighting its use in constructing complex molecular structures [].

Q7: Is sodium tetrachloropalladate(II) involved in reactions other than C-C bond formations?

A7: Sodium tetrachloropalladate(II) has been found to catalyze the ethanolysis of diketene. The reaction mechanism involves the formation of a palladium complex with ethyl acetoacetate, a product of the diketene ethanolysis [, ].

Q8: Have computational methods been used to study sodium tetrachloropalladate(II) and its complexes?

A8: Yes, density functional theory (DFT) calculations have been employed to model the molecular geometry and vibrational frequencies of palladium(II) complexes derived from sodium tetrachloropalladate(II) and various ligands, such as N-benzyliminodiacetic acid derivatives []. This approach allows for a deeper understanding of the structural and electronic properties of these complexes.

Q9: Does sodium tetrachloropalladate(II) pose any health risks?

A9: Sodium tetrachloropalladate(II) has been identified as a potential allergen, particularly in dental applications [, , ]. Contact sensitization has been observed in dental technician students exposed to the compound, potentially due to its presence in dental materials.

Q10: What are the potential neurological effects of exposure to sodium tetrachloropalladate(II)?

A10: A case study reported a potential allergic reaction to a nickel-containing endovascular coil, with positive patch test results for both nickel and sodium tetrachloropalladate(II) []. While the coils themselves did not contain palladium, the temporal correlation with the patient’s symptoms and positive patch test raises concerns about potential hypersensitivity reactions.

Q11: How does palladium stress affect bacterial cells?

A11: Exposure of Escherichia coli to sodium tetrachloropalladate(II) induces significant changes in the transcriptome, affecting various cellular processes. These include disruptions in iron, zinc, and copper homeostasis, as well as alterations in the expression of inorganic ion transporters and genes involved in carbohydrate, amino acid, and nucleotide transport and metabolism [].

Q12: Can sodium tetrachloropalladate(II) be used to synthesize bimetallic nanoparticles?

A12: Yes, a sonochemical method utilizes sodium tetrachloropalladate(II) alongside a gold precursor to synthesize gold/palladium bimetallic nanoparticles. The process involves sonochemical reduction in the presence of sodium dodecyl sulfate, which acts as a stabilizing agent and enhances the reduction rate [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)

![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)